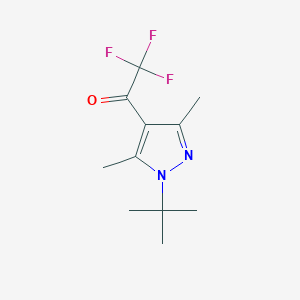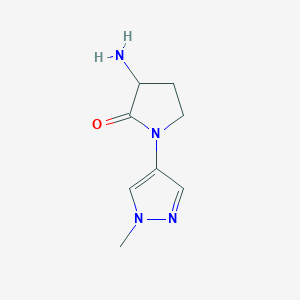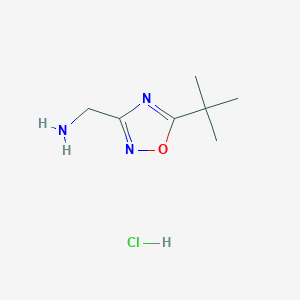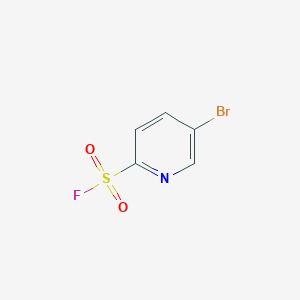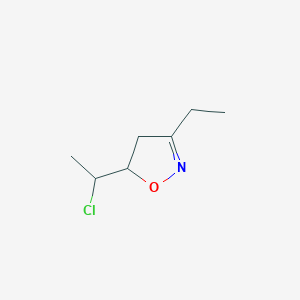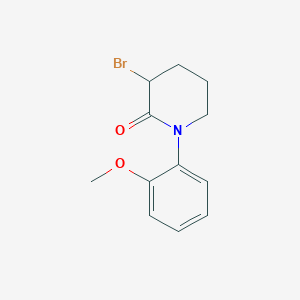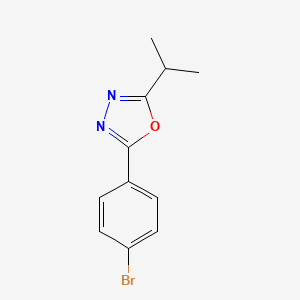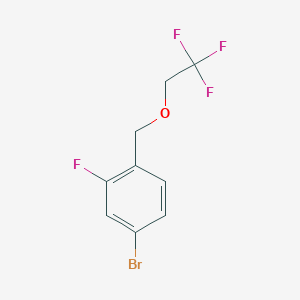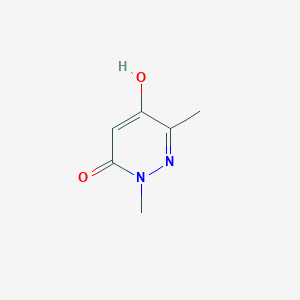
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
説明
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one, also known as HDMP, is an organic compound belonging to the pyridazine family. It is a white, odorless, crystalline solid with a melting point of 130 °C and a boiling point of 265 °C. HDMP has a wide range of applications in the scientific research field, including being used as a reagent in the synthesis of other compounds, as a substrate for enzymes, and as a catalyst for chemical reactions.
科学的研究の応用
Inhibitors of HCV NS5B Polymerase
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one derivatives have been extensively studied as inhibitors of genotype 1 Hepatitis C Virus (HCV) NS5B polymerase. These compounds have demonstrated potential in inhibiting this critical viral enzyme, thus presenting a promising avenue for antiviral drug development. Studies have focused on synthesizing various derivatives, exploring structure-activity relationships (SAR), assessing metabolic stability, and optimizing drug metabolism and pharmacokinetics (DMPK) profiles for these inhibitors (Zhou et al., 2008), (Li et al., 2008), (Zhou et al., 2008), (Sergeeva et al., 2008).
Scaffold for Drug Discovery
The 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one structure is used as a scaffold for creating a variety of substituted and ring-fused pyridazinone systems. This is achieved through sequential nucleophilic aromatic substitution processes, which are significant in the field of drug discovery. The versatility in substitution and ring-fusion allows for the creation of numerous compounds with potential therapeutic applications (Pattison et al., 2009).
Tautomeric Studies
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one derivatives have been used in studies to understand tautomeric stability and transformations. These studies are crucial in medicinal chemistry as tautomerism can impact the behavior of drugs in biological systems (Katrusiak & Katrusiak, 2004).
Reactivity Studies
Investigations into the reactivity of 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one derivatives have been conducted to understand their behavior under various conditions. These studies are crucial for the synthesis and application of these compounds in pharmaceutical contexts (Coelho et al., 2005).
Antioxidant Activity
Research has explored the potential of 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one derivatives as antioxidants. These studies contribute to understanding how these compounds can mitigate oxidative stress, a factor relevant in various diseases (Puglisi et al., 2012).
特性
IUPAC Name |
5-hydroxy-2,6-dimethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(9)3-6(10)8(2)7-4/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKZWYYOWMTZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)
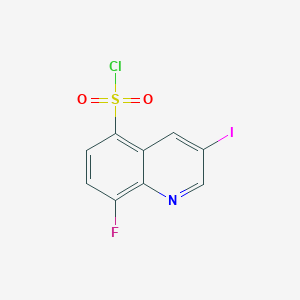
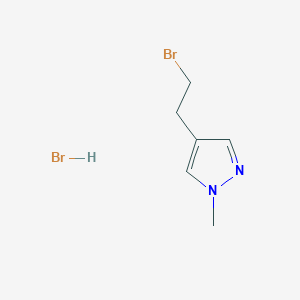
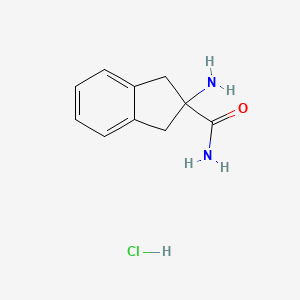
![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)
